REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].[C:6]([C:8]1[C:9]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([N+:23]([O-:25])=[O:24])[CH:18]=2)=[N:10][C:11]([S:15][CH3:16])=[N:12][C:13]=1O)#[N:7]>O1CCOCC1>[Cl:3][C:13]1[N:12]=[C:11]([S:15][CH3:16])[N:10]=[C:9]([C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([N+:23]([O-:25])=[O:24])[CH:18]=2)[C:8]=1[C:6]#[N:7]
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Name
|
5-cyano-4-(3-nitrophenyl)-2-methylthio-6-hydroxy-pyrimidine
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Quantity
|
25 g
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Type
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reactant
|
Smiles
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C(#N)C=1C(=NC(=NC1O)SC)C1=CC(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
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Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in 1,4-dioxane (100 ml)
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Type
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TEMPERATURE
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Details
|
the resulting solution was cooled to 0° C
|
Type
|
ADDITION
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Details
|
Ice water was cautiously added
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Type
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FILTRATION
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Details
|
The resulting precipitate was filtered off
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
Residual water in the precipitate was removed by coevaporation with 1,4-dioxane
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=NC(=N1)SC)C1=CC(=CC=C1)[N+](=O)[O-])C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |